

# 5-(Trifluoromethyl)-2-furoic acid CAS number and molecular weight

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## Compound of Interest

Compound Name: 5-(Trifluoromethyl)-2-furoic acid

Cat. No.: B1306059

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## An In-depth Technical Guide to 5-(Trifluoromethyl)-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-(Trifluoromethyl)-2-furoic acid**, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

## Core Chemical Data

**5-(Trifluoromethyl)-2-furoic acid**, also known as 5-(Trifluoromethyl)furan-2-carboxylic acid, is a white to off-white solid. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	56286-73-8	[1][2][3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> O <sub>3</sub>	[1][3]
Molecular Weight	180.08 g/mol	[1][3]
IUPAC Name	5-(trifluoromethyl)furan-2-carboxylic acid	[6]
Synonyms	5-(Trifluoromethyl)-2-furoic acid, 5-(Trifluoromethyl)furan-2-carboxylic acid	[2][3]
Storage Temperature	2-8 °C	[6]

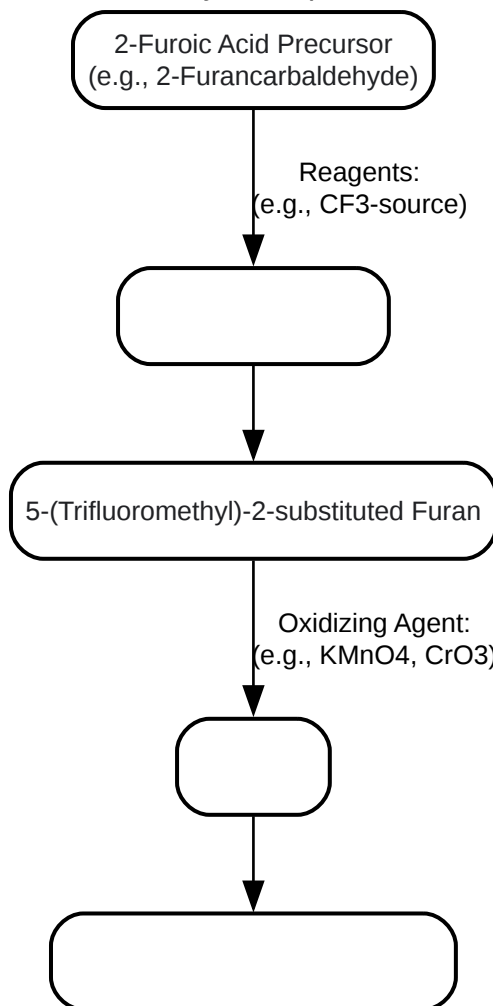
## Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for **5-(Trifluoromethyl)-2-furoic acid** are not widely published in public literature, its synthesis can be inferred from standard organic chemistry principles involving the functionalization of furan rings. A plausible synthetic approach is outlined below.

### Conceptual Synthetic Pathway

A potential synthetic route to **5-(Trifluoromethyl)-2-furoic acid** could involve the introduction of a trifluoromethyl group onto a suitable furan precursor, followed by the oxidation of a side chain to a carboxylic acid.

## Conceptual Synthetic Pathway for 5-(Trifluoromethyl)-2-furoic Acid



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Caption: A generalized workflow for the synthesis of **5-(Trifluoromethyl)-2-furoic acid**.

## General Experimental Protocol for Furan Carboxylic Acid Synthesis (Illustrative)

The following is a generalized protocol for the synthesis of a furan carboxylic acid derivative, which can be adapted for the specific synthesis of **5-(Trifluoromethyl)-2-furoic acid**, assuming a suitable starting material is available.

Suzuki Coupling for Aryl-Furan Formation (Example for a related compound):

This protocol describes the synthesis of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, which involves a Suzuki coupling followed by hydrolysis. This illustrates a common method for creating substituted furan rings.

- **Reaction Setup:** In a nitrogen-purged flask, dissolve methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride in dry 1,4-dioxane.
- **Base Addition:** Add a 2 M aqueous solution of sodium carbonate to the reaction mixture.
- **Reaction Conditions:** Stir the mixture overnight at 90 °C.
- **Workup:** After cooling, filter the solution through celite.
- **Hydrolysis:** To the resulting methyl 5-(4-nitrophenyl)furan-2-carboxylate in a mixture of water and methanol, add sodium hydroxide and reflux for 3 hours to yield the carboxylic acid.<sup>[7]</sup>

## Spectroscopic Data and Characterization

Characterization of **5-(Trifluoromethyl)-2-furoic acid** would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete, published spectroscopic profile for this specific molecule is not readily available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds like 2-furoic acid.

## Expected Spectroscopic Features

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the two protons on the furan ring, likely appearing as doublets. A broad singlet for the carboxylic acid proton.
$^{13}\text{C}$ NMR	Resonances for the furan ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon (which would show coupling with fluorine).
IR Spectroscopy	A broad O-H stretch from the carboxylic acid (around $2500\text{--}3300\text{ cm}^{-1}$ ), a strong C=O stretch (around $1700\text{ cm}^{-1}$ ), and C-F stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (180.08), and characteristic fragmentation patterns including the loss of the carboxylic acid group and trifluoromethyl group.

## Applications in Drug Development and Research

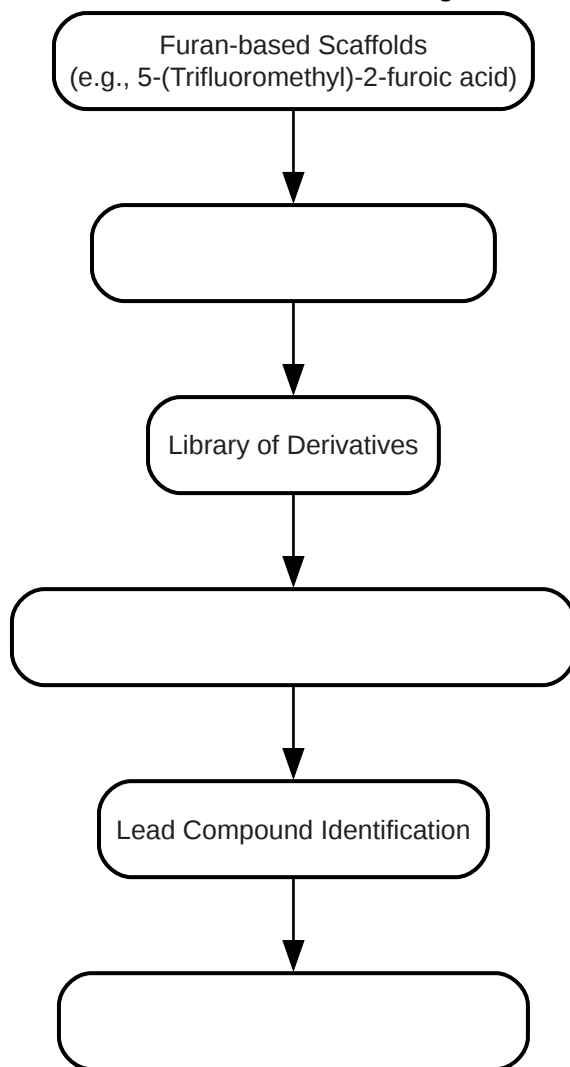
Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

## Potential Roles in Drug Discovery

- **Scaffold for Bioactive Molecules:** **5-(Trifluoromethyl)-2-furoic acid** can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Furan-2-carboxylic acid derivatives have been investigated for the treatment of type 2 diabetes mellitus.[8]
- **Antitubercular Agents:** Phenyl-furan-2-carboxylic acids have shown promise as potential therapeutics targeting iron acquisition in mycobacterial species.[7]
- **General Bioisostere:** The furan ring can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can be advantageous in drug design.

## Logical Flow of Furan Derivatives in Drug Discovery

### Role of Furan Derivatives in Drug Discovery



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Caption: A simplified workflow illustrating the progression of furan-based compounds in a drug discovery pipeline.

## Conclusion

**5-(Trifluoromethyl)-2-furoic acid** represents a valuable, albeit not extensively documented, chemical entity with significant potential for applications in medicinal chemistry and materials science. Its fluorinated furan structure makes it an attractive starting material for the synthesis

of novel compounds with enhanced biological and chemical properties. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its utility.

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